molecular formula C11H14FNO B2552335 4-(4-Fluorobenzyl)morpholine CAS No. 90754-65-7

4-(4-Fluorobenzyl)morpholine

Cat. No.: B2552335
CAS No.: 90754-65-7
M. Wt: 195.237
InChI Key: ALDOZKXIKPFFOY-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)morpholine is an organic compound with the molecular formula C11H14FNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 4-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Fluorobenzyl)morpholine can be synthesized through several methods. One common approach involves the reaction of N-formylmorpholine with 4-fluorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorobenzyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Fluorobenzyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing its biological activity .

Comparison with Similar Compounds

  • 4-(4-Chlorobenzyl)morpholine
  • 4-(4-Bromobenzyl)morpholine
  • 4-(4-Methylbenzyl)morpholine

Comparison: 4-(4-Fluorobenzyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOZKXIKPFFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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